
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide, commonly known as EMAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMAQ belongs to the quinoxaline family of compounds, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of EMAQ is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in the regulation of synaptic plasticity and memory formation. EMAQ has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of NMDA receptors, EMAQ may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
EMAQ has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. EMAQ has also been shown to increase the expression of genes involved in synaptic plasticity and memory formation. In addition, EMAQ has been shown to reduce oxidative stress and inflammation, which are known to be involved in the pathogenesis of neurological disorders.
Advantages and Limitations for Lab Experiments
EMAQ has several advantages for lab experiments. It is relatively easy to synthesize and is stable under physiological conditions. It has also been shown to have low toxicity in animal models. However, one limitation of EMAQ is that it is not very water-soluble, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on EMAQ. One area of research is to further elucidate the mechanism of action of EMAQ. This could involve investigating its effects on other neurotransmitter systems and signaling pathways. Another area of research is to investigate the potential therapeutic applications of EMAQ in other neurological disorders such as traumatic brain injury and stroke. Finally, research could focus on developing more water-soluble derivatives of EMAQ to improve its bioavailability and efficacy in vivo.
Conclusion
EMAQ is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective effects and ability to improve cognitive function make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, its relative ease of synthesis and low toxicity make it a valuable tool for investigating the mechanisms of neurological disorders and developing new treatments.
Synthesis Methods
EMAQ can be synthesized by the reaction of 3-methylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction with 1,2-diaminobenzene and then with acetic anhydride. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
EMAQ has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-21(14-8-6-7-13(2)11-14)18(22)17-12-19-15-9-4-5-10-16(15)20-17/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVLMSJLFBXKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

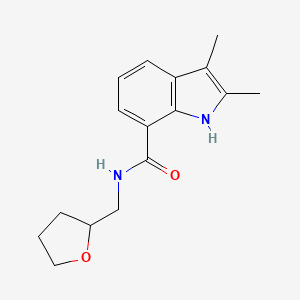

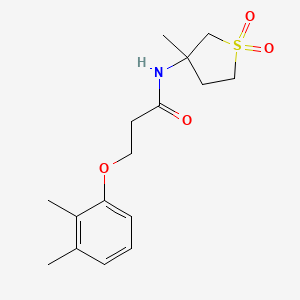
![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
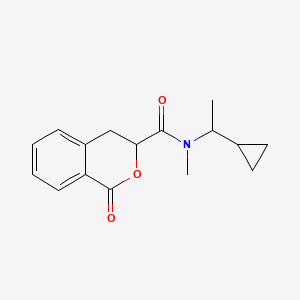
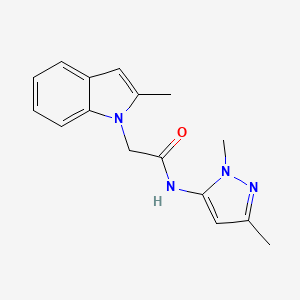
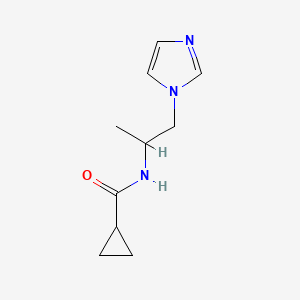
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
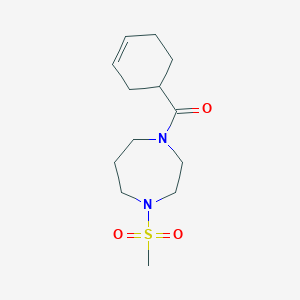
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)